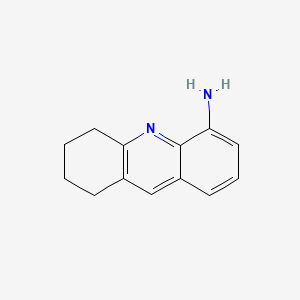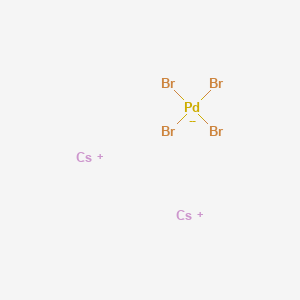
3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SEP 352 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SEP 352 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of SEP 352 is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification process may include crystallization, distillation, or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
SEP 352 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employing hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involving halogenation or nitration reactions.
Common Reagents and Conditions
The reactions involving SEP 352 generally require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Performed under atmospheric or high-pressure hydrogenation conditions.
Substitution: Carried out in the presence of catalysts or under UV light to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
SEP 352 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of SEP 352 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, enzyme activity, or cellular metabolism.
Comparaison Avec Des Composés Similaires
SEP 352 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include SEP 363856 and SEP 856, which share structural similarities but differ in their specific functional groups and reactivity.
Propriétés
Numéro CAS |
33048-40-7 |
|---|---|
Formule moléculaire |
C19H26ClN3O3 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethyl)-6-phenyl-4-propoxypyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-2-12-25-18-15-17(16-6-4-3-5-7-16)20-22(19(18)23)9-8-21-10-13-24-14-11-21;/h3-7,15H,2,8-14H2,1H3;1H |
Clé InChI |
HBBUGFSZUGXBPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
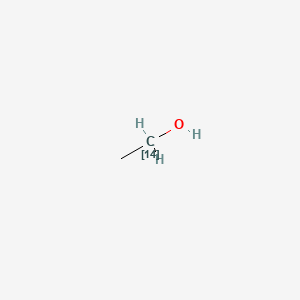
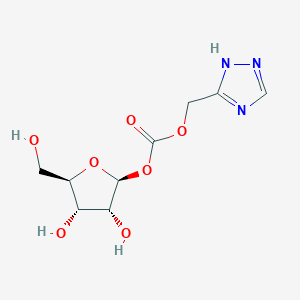
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
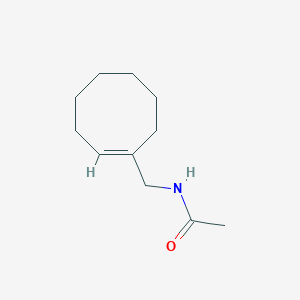
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
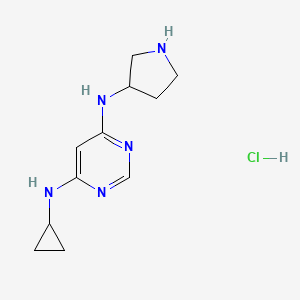
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
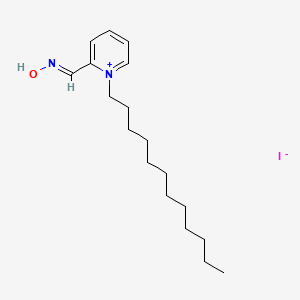
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
